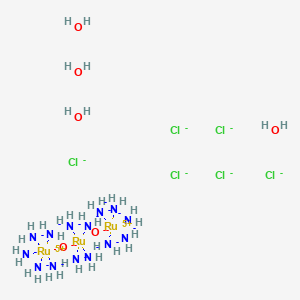
6-Fluoronaphthalen-2-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-Fluoronaphthalen-2-amine and its derivatives involves multiple steps, including nucleophilic substitution reactions. For example, the preparation of related fluoronaphthalene compounds typically starts from octafluoronaphthalene, which undergoes nucleophilic substitution by secondary amines to yield mono- and di-substituted fluoronaphthalene products, such as 2-aminoheptafluoronaphthalenes (Price, Suschitzky, & Hollies, 1969). These procedures can be adapted to synthesize 6-Fluoronaphthalen-2-amine, considering the specific positioning of the fluorine and amine groups.
Aplicaciones Científicas De Investigación
β-Adrenergic Activities : Research has shown that compounds like 6-Fluoronaphthalen-2-amine, when substituted on the aromatic ring with fluorine, can exhibit significant biological effects, particularly in β-adrenergic activities. They have potential uses as β-receptor agonists or antagonists, and their binding selectivity between β receptors has been explored (Adejare & Sciberras, 1997).
Sensitive, Selective, and Tightly Binding Fluorogenic Substrates : 6-Fluoronaphthalen-2-amine derivatives have been used as substrates in enzyme activity assays. They exhibit tight binding to specific enzymes, making them useful for sensitive and selective fluorometric assays (Ling & Sayre, 2009).
Thiol-Selective Fluorescent Probes : Certain derivatives of 6-Fluoronaphthalen-2-amine have been synthesized for use as thiol-selective fluorescent probes. These probes can be used in the study of proteins, especially for investigating conformational changes and hydrophobic domains (Prendergast et al., 1983).
Synthesis of Environment-Sensitive Fluorophores : This compound is also involved in the synthesis of environment-sensitive fluorophores such as 6-Dimethylaminonaphthalimide, which are used in protein-protein interaction studies and tissue distribution investigations (Baathulaa, Xu, & Qian, 2011).
Chemosensors for Metal Ions : Derivatives of 6-Fluoronaphthalen-2-amine have been synthesized for use as chemosensors. These compounds can selectively and sensitively detect metal ions like Cu2+ and have potential applications in bioimaging (Anbu et al., 2012).
Detection of Amine Vapors : Some studies have used derivatives of 6-Fluoronaphthalen-2-amine in developing sensors for detecting amine vapors, which is significant in agricultural, pharmaceutical, and food industries (Gao et al., 2016).
Propiedades
IUPAC Name |
6-fluoronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNDTCOAZCSWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20616824 | |
| Record name | 6-Fluoronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoronaphthalen-2-amine | |
CAS RN |
13916-91-1 | |
| Record name | 6-Fluoronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B76751.png)


